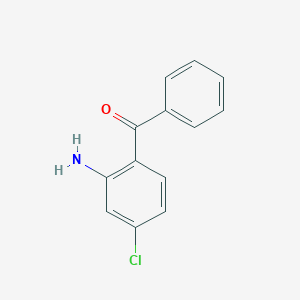

(2-Amino-4-chlorophenyl)(phenyl)methanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELAWRHVRDOWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-50-0 | |

| Record name | 2-Amino-4-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D44WXS9U4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 4 Chlorophenyl Phenyl Methanone

Classical and Modern Approaches to 2-Aminobenzophenone (B122507) Scaffold Construction

The formation of the 2-aminobenzophenone core, and specifically (2-Amino-4-chlorophenyl)(phenyl)methanone, has been approached through various synthetic strategies. These range from traditional electrophilic aromatic substitution reactions to sophisticated transition metal-catalyzed cross-coupling methods, each with distinct mechanisms, advantages, and limitations.

Friedel-Crafts Acylation of Substituted Anilines: Mechanism and Limitations

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the acylation of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). In theory, this method could be applied to synthesize 2-aminobenzophenones by acylating a substituted aniline (B41778) with benzoyl chloride.

The mechanism begins with the Lewis acid catalyst activating the acylating agent (benzoyl chloride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aniline ring to form a C-C bond. However, the direct application of this reaction to anilines is severely hampered.

Limitations: The primary limitation arises from the basic nature of the aniline's amino group (-NH₂). This group, being a Lewis base, readily reacts with the Lewis acid catalyst (e.g., AlCl₃). researchgate.netresearchgate.net This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. researchgate.netle.ac.uk The resulting -NH₂⁺-AlCl₃⁻ group is strongly electron-withdrawing, which deactivates the aromatic ring towards the intended electrophilic attack by the acylium ion. researchgate.netresearchgate.net Consequently, the Friedel-Crafts reaction fails or proceeds with very poor yields. le.ac.uknih.gov

To overcome this, a common strategy involves the protection of the amino group, for instance, by converting it into an amide (an anilide). nih.gov The amide is less basic and the acyl group is ortho-, para-directing. After the Friedel-Crafts acylation, the protecting group can be removed by hydrolysis to yield the desired 2-aminobenzophenone. nih.gov

Grignard Reagent Addition to 2-Aminobenzaldehydes Followed by Oxidation

This two-step approach offers an alternative route to the 2-aminobenzophenone scaffold. It begins with the nucleophilic addition of a Grignard reagent to a carbonyl group.

The process involves:

Grignard Reaction: A phenylmagnesium halide (e.g., phenylmagnesium bromide, a Grignard reagent) is reacted with a substituted 2-aminobenzaldehyde (B1207257). The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. uantwerpen.beresearchgate.net This 1,2-addition across the carbon-oxygen double bond, followed by an acidic workup, yields a secondary alcohol, specifically a (2-aminophenyl)(phenyl)methanol derivative. nih.gov

Oxidation: The secondary alcohol formed in the first step is then oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation, converting the hydroxyl group (-OH) into a carbonyl group (C=O), thus yielding the final 2-aminobenzophenone product.

While effective, this method requires the prior synthesis of the corresponding 2-aminobenzaldehyde precursor. The Grignard reagents themselves are highly reactive and sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful and versatile tools for C-C bond formation. These methods offer high efficiency and functional group tolerance, making them highly attractive for constructing complex molecules like 2-aminobenzophenones.

A notable advancement is the palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. nih.gov This method directly constructs the benzophenone (B1666685) scaffold from readily available starting materials. The reaction demonstrates broad scope and tolerates a wide range of functional groups. nih.gov

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the arylboronic acid, followed by coordination to the cyano group of the 2-aminobenzonitrile (B23959). Subsequent carbopalladation and protonation yield a ketimine intermediate, which is then hydrolyzed to the final 2-aminobenzophenone product. The reaction is sensitive to steric effects; for instance, ortho-substituted arylboronic acids tend to give lower yields compared to their para- and meta-isomers.

Table 1: Palladium-Catalyzed Addition of Various Arylboronic Acids to 2-Aminobenzonitrile

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (2-Aminophenyl)(phenyl)methanone | 95 |

| 2 | 4-Methylphenylboronic acid | (2-Aminophenyl)(p-tolyl)methanone | 89 |

| 3 | 3-Methylphenylboronic acid | (2-Aminophenyl)(m-tolyl)methanone | 91 |

| 4 | 2-Methylphenylboronic acid | (2-Aminophenyl)(o-tolyl)methanone | 57 |

| 5 | 4-Methoxyphenylboronic acid | (2-Aminophenyl)(4-methoxyphenyl)methanone | 92 |

| 6 | 4-Fluorophenylboronic acid | (2-Aminophenyl)(4-fluorophenyl)methanone | 94 |

| 7 | 4-Chlorophenylboronic acid | (2-Aminophenyl)(4-chlorophenyl)methanone | 96 |

Reaction conditions: 2-aminobenzonitrile (0.5 mmol), arylboronic acid (1.0 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (1.5 mmol), toluene/H₂O (5:1, 3 mL), 100 °C, 12 h.

Another innovative palladium-catalyzed approach utilizes sodium arylsulfinates as the aryl source for addition to unprotected 2-aminobenzonitriles. This method represents a convenient and practical strategy for synthesizing a diverse range of o-aminobenzophenones in moderate to excellent yields. The reaction is notable for its compatibility with a wide array of functional groups on both the aniline and arylsulfinate components.

The proposed catalytic cycle includes the coordination of the palladium catalyst with the arylsulfinate, followed by a desulfination step to generate an aryl-palladium species. This species then coordinates with the cyano group of the 2-aminobenzonitrile, undergoes carbopalladation to form a ketimine complex, and finally, protonation and hydrolysis release the 2-aminobenzophenone product and regenerate the active palladium catalyst.

Table 2: Palladium-Catalyzed Addition of Sodium Benzenesulfinate (B1229208) to Substituted 2-Aminobenzonitriles

| Entry | 2-Aminobenzonitrile Substituent | Product | Yield (%) |

| 1 | H | (2-Aminophenyl)(phenyl)methanone | 91 |

| 2 | 4-Me | (2-Amino-5-methylphenyl)(phenyl)methanone | 93 |

| 3 | 4-OMe | (2-Amino-5-methoxyphenyl)(phenyl)methanone | 90 |

| 4 | 4-F | (2-Amino-5-fluorophenyl)(phenyl)methanone | 89 |

| 5 | 4-Cl | (2-Amino-5-chlorophenyl)(phenyl)methanone | 92 |

| 6 | 4-Br | (2-Amino-5-bromophenyl)(phenyl)methanone | 90 |

| 7 | 4-NO₂ | (2-Amino-5-nitrophenyl)(phenyl)methanone | 85 |

| 8 | 5-Cl | This compound | 83 |

Reaction conditions: 2-aminobenzonitrile (0.3 mmol), sodium benzenesulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), p-NBSA (3 mmol), THF/H₂O (2:1, 3 mL), 80 °C, 48 h, N₂ atmosphere.

Direct C-H bond functionalization represents a highly efficient and atom-economical strategy in modern organic synthesis. For anilines, this approach aims to form C-C bonds directly on the aromatic ring, bypassing the need for pre-functionalized substrates like halides or organometallics. A key challenge in the C-H functionalization of unprotected anilines is achieving chemoselectivity (C-H vs. N-H functionalization) and regioselectivity (ortho, meta, or para).

Recent developments have demonstrated palladium- and rhodium-catalyzed methods for the direct arylation of anilines.

Ortho-Arylation: Rhodium-catalyzed methods have been developed for the direct ortho-arylation of anilines with aryl iodides, using aminophosphines as traceless directing groups. Similarly, specific palladium catalyst systems with cooperating ligands like [2,2′-bipyridin]-6(1H)-one can achieve selective ortho C-H arylation of unprotected anilines, avoiding the competing N-arylation (Buchwald-Hartwig amination).

Para-Arylation: Directing C-H functionalization to the para position of anilines is particularly challenging. A recent palladium-catalyzed strategy achieves this by using a large phosphine (B1218219) ligand combined with a removable N-triphenylmethyl shielding group. This approach utilizes a "metalla-tautomerism" concept to direct the arylpalladium species to the para-C-H position.

While these C-H activation strategies are primarily focused on creating biaryl aniline derivatives, the principles can be extended to the synthesis of more complex structures. By choosing an appropriate arylating partner, such as an acyl-substituted aryl halide, these methods could potentially be adapted to form the benzophenone core directly, representing a frontier in the synthesis of compounds like this compound.

Specific Synthetic Routes for this compound

The synthesis of this compound can be achieved through several distinct pathways. This section details some of the prominent methodologies, including classic electrophilic aromatic substitution and more novel rearrangement-based strategies.

Reaction of 2-Amino-4-chlorobenzoyl Chloride with Benzene (B151609) Catalyzed by Lewis Acids

A primary and well-established method for the synthesis of this compound is the Friedel-Crafts acylation. chemguide.co.ukorganic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves the acylation of benzene with 2-amino-4-chlorobenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile. researchgate.netallstudyjournal.comnih.gov

The general mechanism involves the formation of an acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.netlibretexts.org This highly reactive acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromaticity and yield the desired benzophenone product. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. organic-chemistry.org

| Parameter | Condition | Reference |

| Acylating Agent | 2-Amino-4-chlorobenzoyl Chloride | N/A |

| Aromatic Substrate | Benzene | N/A |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | researchgate.net |

| Temperature | Typically elevated (e.g., 60°C) | chemguide.co.uk |

| Solvent | Often the aromatic substrate itself or an inert solvent | N/A |

This table presents typical conditions for a Friedel-Crafts acylation reaction.

A significant challenge in the Friedel-Crafts acylation of substrates containing an amino group is the potential for the Lewis acid to complex with the basic amine, thereby deactivating it. This often necessitates the use of protecting groups for the amine or the use of a large excess of the catalyst.

Transformation of Acyl Hydrazides via Aryne-Based Rearrangement and Addition-Elimination

A more recent and innovative approach for the synthesis of 2-aminobenzophenones involves a two-step process starting from readily accessible acyl hydrazides. acs.orgnih.gov This methodology utilizes an aryne-based molecular rearrangement followed by a one-pot addition-elimination procedure to cleave the N-N bond. acs.orgnih.gov

The first step involves the reaction of an acyl hydrazide with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which generates a highly reactive benzyne (B1209423) intermediate. acs.orgrsc.org The acyl hydrazide then undergoes a novel molecular rearrangement upon reaction with the aryne, leading to the formation of a 2-hydrazobenzophenone intermediate. acs.orgrsc.org

The second step is a one-pot procedure for the cleavage of the N-N bond in the 2-hydrazobenzophenone intermediate. acs.org This is achieved through an alkylation of the more acidic nitrogen followed by an E1cB (Elimination Unimolecular conjugate Base) elimination. This process results in a protected 2-aminobenzophenone, which can be subsequently deprotected to yield the final product. acs.org This method is notable for its tolerance of a wide variety of functional groups and for avoiding the use of heavy metals for the N-N bond cleavage. acs.orgnih.gov

| Step | Description | Key Reagents | Reference |

| 1 | Aryne-based molecular rearrangement | Acyl hydrazide, Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) | acs.orgrsc.org |

| 2 | One-pot addition-elimination | 2-Hydrazobenzophenone, Alkylating agent (e.g., diethyl bromomalonate), Base (e.g., NaH) | acs.org |

This table outlines the key stages of the acyl hydrazide to 2-aminobenzophenone transformation.

Other Reported and Potential Synthetic Pathways

Several other synthetic strategies have been reported for the synthesis of 2-aminobenzophenones and could be potentially applied to produce this compound.

One such method involves the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. nih.govasianpubs.org This reaction proceeds via a proposed mechanism involving desulfination and addition, offering a convenient route to o-aminobenzophenones with good functional group compatibility. nih.gov

Another potential route is the reaction of 2-aminobenzonitriles with organometallic reagents like Grignard or organolithium reagents. asianpubs.org This approach, however, can be limited by the reactivity of the organometallic species towards other functional groups in the molecule.

Furthermore, a regioselective synthesis of 2-aminobenzophenones has been developed through the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite (B80452). nih.gov In this process, the nitroso group acts as a transient directing group, which is subsequently removed. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance. jddhs.comnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.orgrsc.org

Catalytic Methods and Sustainable Reagents

The development of more sustainable catalytic methods is a key focus in green chemistry. mdpi.comresearchgate.net For Friedel-Crafts acylations, research has explored the use of reusable and less toxic catalysts to replace traditional stoichiometric Lewis acids like AlCl₃. bombaytechnologist.in

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can function as both a recyclable catalyst and a green solvent for Friedel-Crafts reactions. rsc.orgrsc.org These systems have shown high yields and regioselectivity under mild conditions, such as microwave irradiation. rsc.orgresearchgate.net The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another promising green approach. um.edu.mt

In the context of the acyl hydrazide route, the avoidance of heavy metal reagents for N-N bond cleavage is a significant green advantage. acs.org The use of catalytic hydrogenation with molecular hydrogen for reductions, where applicable, is also a much greener alternative to stoichiometric metal hydride reagents. nih.gov

| Green Approach | Description | Example | Reference |

| Reusable Catalysts | Use of catalysts that can be recovered and reused, reducing waste. | Deep eutectic solvent [CholineCl][ZnCl₂]₃ for Friedel-Crafts acylation. | rsc.orgrsc.org |

| Heterogeneous Catalysts | Catalysts in a different phase from the reactants, allowing for easy separation. | Acidic carbons for N-alkylation reactions. | mdpi.com |

| Avoidance of Toxic Reagents | Replacing hazardous reagents with more benign alternatives. | N-N bond cleavage without heavy metals in the acyl hydrazide method. | acs.org |

This table highlights some green catalytic and reagent strategies.

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical processes. mdpi.com Green chemistry emphasizes the use of safer, more environmentally benign solvents and the minimization of solvent use altogether. mdpi.comtandfonline.com

For Friedel-Crafts reactions, ionic liquids and deep eutectic solvents are being investigated as greener alternatives to volatile organic compounds (VOCs). bombaytechnologist.in Water is also a highly desirable green solvent, although its use can be limited by the solubility of organic reactants. mdpi.com

| Strategy | Description | Example | Reference |

| Green Solvents | Use of environmentally friendly solvents. | Deep eutectic solvents, ionic liquids, water. | bombaytechnologist.inrsc.orgmdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Mechanochemistry, thermal reactions. | pharmafeatures.com |

| Process Optimization | Reducing the number of solvent-intensive steps. | Telescoping reaction steps to avoid intermediate isolation. | tandfonline.com |

This table summarizes strategies for greener solvent use.

Atom Economy and Process Efficiency Assessments

Process efficiency extends beyond atom economy to consider other factors such as reaction yield, energy consumption, use of solvents, and the environmental impact of reagents and byproducts. Modern synthetic methodologies for 2-aminobenzophenones, the structural class to which this compound belongs, are increasingly scrutinized through these lenses. For instance, classical methods like the Friedel-Crafts acylation often suffer from poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts that are consumed in the reaction and generate substantial waste.

Below is an interactive data table illustrating a hypothetical atom economy calculation for a key bond-forming step in a generic 2-aminobenzophenone synthesis.

| Reactant A (Formula) | Reactant B (Formula) | Desired Product (Formula) | Byproduct(s) (Formula) | Formula Weight of Product | Total Formula Weight of Reactants | Atom Economy (%) |

| C7H7NO | C6H5Br | C13H11NO | HBr | 197.23 | 121.14 + 157.01 | 70.9% |

| C7H5ClO | C6H6 | C13H9ClO | HCl | 228.67 | 130.56 + 78.11 | 85.7% |

| C6H4ClNO2 | C7H8 | C13H10ClNO | H2O | 231.68 | 157.56 + 92.14 | 92.7% |

Note: The data in this table is illustrative and represents generic reaction types for calculating atom economy. The formula for the desired product in the third row corresponds to a constitutional isomer of the subject compound for exemplary purposes.

Enantioselective Synthesis and Chiral Resolution for Related Methanone (B1245722) Structures

While this compound itself is achiral, the synthesis of chiral, enantiomerically pure compounds is a significant objective in medicinal and organic chemistry, particularly for structurally related diaryl methanones and their derivatives. researchgate.net Enantioenriched diarylmethanols, for instance, are crucial building blocks for many pharmaceuticals. nih.gov The two primary strategies for obtaining single enantiomers are enantioselective synthesis and chiral resolution of a racemic mixture. wikipedia.org

Enantioselective Synthesis aims to directly produce a single enantiomer. This is often achieved using chiral catalysts or biocatalysts.

Biocatalytic Reduction : The enantioselective reduction of prochiral diaryl ketones to their corresponding alcohols using whole-cell biocatalysts is an effective method that aligns with green chemistry principles. For example, various strains of the fungus Rhizopus arrhizus have been used for the stereoselective reduction of benzophenone derivatives to yield the corresponding (S)-diarylmethanols. This biological approach offers high stereospecificity that can be difficult to achieve with chemical catalysts.

Asymmetric Catalysis : Chiral catalysts can facilitate the enantioselective synthesis of molecules with tertiary stereogenic centers. A notable example is the de novo synthesis of α,α-diaryl ketones from alkynes, catalyzed by a chiral phosphoric acid. researchgate.net This method allows for the preparation of a wide range of enolizable α,α-diaryl ketones with excellent enantioselectivities. researchgate.net Another powerful technique is the catalytic asymmetric addition of organozinc reagents to aldehydes, which can produce enantioenriched diarylmethanols with high enantiomeric excess (>90% ee). nih.gov

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its constituent enantiomers. wikipedia.orgnumberanalytics.com

Diastereomeric Salt Formation : This is a classical and widely used method, particularly for amines and carboxylic acids. The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. acs.orgresearchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method is highly effective but can be more costly than crystallization-based resolutions, especially on a large scale. pharmtech.com

Kinetic Resolution : This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Biocatalysis is often employed for kinetic resolutions. pharmtech.com

The following table summarizes various approaches for obtaining enantiomerically pure methanone-related structures.

| Method | Approach | Key Features | Applicability |

| Enantioselective Synthesis | Biocatalytic Reduction | Uses microorganisms (e.g., Rhizopus arrhizus) to reduce ketones. High enantioselectivity, environmentally friendly. | Prochiral diaryl ketones to chiral diarylmethanols. |

| Enantioselective Synthesis | Asymmetric Catalysis | Employs chiral catalysts (e.g., chiral phosphoric acid) to control stereochemistry during bond formation. researchgate.net | Synthesis of α,α-diaryl ketones from alkynes. researchgate.net |

| Chiral Resolution | Diastereomeric Crystallization | Forms separable diastereomeric salts with a chiral resolving agent. Scalable and cost-effective. wikipedia.orgpharmtech.com | Racemic mixtures of amines or acids. |

| Chiral Resolution | Chiral HPLC | Separates enantiomers based on differential interaction with a chiral stationary phase. Analytical and preparative scale. acs.orgresearchgate.net | Racemic mixtures of various functionalized methanones. |

Reactivity and Transformational Chemistry of 2 Amino 4 Chlorophenyl Phenyl Methanone

Reactions Involving the Carbonyl Group

The ketone carbonyl group (C=O) is a primary site for nucleophilic addition and reduction reactions due to the polarization of the carbon-oxygen double bond.

The carbonyl group of (2-Amino-4-chlorophenyl)(phenyl)methanone can be readily reduced to a secondary alcohol, yielding (2-Amino-4-chlorophenyl)(phenyl)methanol. This transformation is fundamental in synthetic chemistry and can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly employed. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Stoichiometric Reduction: Metal hydrides are powerful stoichiometric reducing agents for ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol at room temperature. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used in an aprotic solvent such as tetrahydrofuran (B95107) (THF), although it is less selective and more reactive.

Table 1: Methods for the Reduction of the Carbonyl Group

| Method | Reagent(s) | Typical Solvent | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | (2-Amino-4-chlorophenyl)(phenyl)methanol |

| Stoichiometric Reduction | Sodium borohydride (NaBH₄) | Methanol | (2-Amino-4-chlorophenyl)(phenyl)methanol |

| Stoichiometric Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2-Amino-4-chlorophenyl)(phenyl)methanol |

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds or carbon-heteroatom bonds.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl group to form a tertiary alcohol after acidic workup. For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(2-Amino-4-chlorophenyl)-1-phenylethan-1-ol.

Condensation Reactions: The carbonyl group can react with primary amine derivatives to form imines or related compounds. A common example is the reaction with hydroxylamine (B1172632) (NH₂OH) to produce an oxime, this compound oxime. This reaction is often catalyzed by a small amount of acid.

Reactions Involving the Amino Group

The primary aromatic amino group (-NH₂) is nucleophilic due to the lone pair of electrons on the nitrogen atom. wikipedia.org It readily participates in substitution, acylation, and diazotization reactions.

The amino group in this compound can act as a nucleophile, attacking electrophilic centers to form new N-C or N-heteroatom bonds. wikipedia.org This reactivity is fundamental to building more complex molecular architectures. For example, in the synthesis of heterocyclic systems, an amino group can act as the key nucleophile to react with a suitable electrophile, leading to ring formation. researchgate.net The nucleophilicity of the amine allows it to displace leaving groups in various substrates.

Acylation: The amino group can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. This is a common strategy for protecting the amino group or for synthesizing more complex amides. For example, reaction with acetyl chloride (CH₃COCl) in the presence of a base like pyridine (B92270) yields N-(5-chloro-2-benzoylphenyl)acetamide. Friedel-Crafts acylation is a well-known method for preparing ketones, though in this context, acylation refers to the reaction at the nitrogen atom. researchgate.netlibretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. For instance, reaction with methyl iodide (CH₃I) can produce (2-(Methylamino)-4-chlorophenyl)(phenyl)methanone and (2-(dimethylamino)-4-chlorophenyl)(phenyl)methanone. The nitrogen atom in an amide is significantly less nucleophilic than in an amine due to resonance delocalization, which prevents further alkylation after an initial acylation step. stackexchange.com

Table 2: Acylation and Alkylation of the Amino Group

| Reaction Type | Reagent | Product Class | Example Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Amide | N-(5-chloro-2-benzoylphenyl)acetamide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | (2-(Methylamino)-4-chlorophenyl)(phenyl)methanone |

Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group of this compound into a diazonium salt, (5-chloro-2-benzoylphenyl)diazonium chloride.

Diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org They can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (e.g., -Cl, -Br) or cyanide (-CN) using copper(I) salts.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. rsc.org For example, coupling the diazonium salt with phenol (B47542) would yield (4-chlorophenyl)(2-((4-hydroxyphenyl)diazenyl)phenyl)methanone. This reaction is the basis for the synthesis of many azo dyes. rsc.org

Schiff Base Formation and Derivatization

The primary amino group in this compound is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of its derivatization chemistry. For instance, refluxing 2-amino-5-chlorobenzophenone (B30270) (a closely related isomer) with salicylaldehyde (B1680747) in ethanol, often with an acid catalyst, yields the corresponding Schiff base, {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. researchgate.net This transformation involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.

The general reaction can be represented as: C₁₃H₁₀ClNO + R-CHO → C₁₃H₉ClN=CHR + H₂O

The resulting Schiff bases are not merely synthetic curiosities; they are important ligands in coordination chemistry. researchgate.net The imine nitrogen and other potential donor atoms within the Schiff base structure can chelate with various metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III), to form stable coordination complexes. nih.gov These metal complexes have been investigated for their diverse biological activities. nih.gov

Table 1: Examples of Schiff Base Formation Reactions Data based on analogous reactions with 2-amino-5-chlorobenzophenone.

| Reactant 1 | Reactant 2 | Conditions | Product |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), Reflux | {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone researchgate.net |

| (2-Amino-5-chlorophenyl)(phenyl)methanone | Furfural | - | 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone (B1245722) nih.gov |

Reactions Involving the Chlorine Substituent

The chlorine atom attached to the aminophenyl ring introduces the possibility of substitution and coupling reactions, further expanding the synthetic utility of the molecule.

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. However, they can undergo nucleophilic aromatic substitution (SₙAr) if the aromatic ring is sufficiently electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). libretexts.orgyoutube.com

In this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, the benzoyl group is electron-withdrawing. The position of the chlorine atom (para to the amino group and meta to the benzoyl group) makes it less susceptible to classical SₙAr reactions, which are favored by electron-withdrawing groups in the ortho and para positions. libretexts.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of the chlorine atom.

Palladium-catalyzed cross-coupling reactions represent a powerful modern method for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to modify the this compound scaffold. For these reactions, the chlorine substituent can serve as the leaving group.

For example, a Suzuki coupling could introduce a new aryl or vinyl group, while a Buchwald-Hartwig amination could replace the chlorine with a substituted amine. These reactions typically require a palladium catalyst, a suitable ligand, and a base. The presence of the free amino group might interfere with some catalytic cycles, potentially requiring a protection-deprotection strategy for optimal results.

Electrophilic Aromatic Substitution on the Phenyl Rings

The molecule contains two distinct phenyl rings, each with different susceptibility to electrophilic aromatic substitution (EAS). masterorganicchemistry.com

The Amino-Substituted Phenyl Ring : This ring is activated by the strongly electron-donating amino (-NH₂) group. The amino group is an ortho, para-director. youtube.com However, the para position is already occupied by the chlorine atom. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 3 and 5). The benzoyl group at position 2 exerts a deactivating, meta-directing effect, which would also favor substitution at position 5. The chlorine atom is a deactivating, ortho, para-director. Its influence further complicates the reactivity, but substitution at the position ortho to the amino group and meta to the chlorine (position 3) is a likely outcome.

The Unsubstituted Phenyl Ring : This ring is part of the benzoyl group. The carbonyl function is strongly deactivating and a meta-director. youtube.com Therefore, electrophilic substitution on this ring will be significantly slower than on the activated, amino-substituted ring and will occur at the meta positions (3' and 5').

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Major Substituent Effects | Predicted Position(s) of Substitution |

| 2-Amino-4-chlorophenyl | -NH₂ (Activating, o,p-director) -Cl (Deactivating, o,p-director) -COPh (Deactivating, m-director) | Position 3 and 5 |

| Phenyl (from benzoyl) | -CO-R (Deactivating, m-director) | Position 3' and 5' |

Cyclization Reactions to Form Heterocyclic Compounds

One of the most significant applications of 2-aminobenzophenones is their use as precursors for the synthesis of heterocyclic systems, particularly benzodiazepines. wum.edu.pl

This compound is a key starting material for the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. wum.edu.pl The general synthetic strategy involves the reaction of the amino group with a two-carbon unit, which then cyclizes with the participation of the benzoyl carbonyl group.

A common method involves reacting the 2-aminobenzophenone (B122507) with an amino acid or its ester, such as glycine (B1666218) ethyl ester. This reaction leads to the formation of the seven-membered diazepine (B8756704) ring. researchgate.netyoutube.com For example, the synthesis of diazepam involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in pyridine, which forms an intermediate that is subsequently methylated. researchgate.net

Another pathway involves first acylating the amino group with a haloacetyl chloride, such as chloroacetyl chloride. google.com The resulting 2-(haloacetamido)-benzophenone can then be treated with ammonia (B1221849) or an amine to induce cyclization and form the benzodiazepine (B76468) ring system. youtube.comgoogle.com For instance, chlordiazepoxide synthesis begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine, followed by reaction with chloroacetyl chloride and subsequent ring expansion with methylamine. wikipedia.org

Table 3: Key Benzodiazepines Synthesized from 2-Aminobenzophenone Precursors Data based on syntheses starting from the isomeric 2-amino-5-chlorobenzophenone.

| Target Benzodiazepine | Key Reagents | Reference |

| Chlordiazepoxide | Hydroxylamine, Chloroacetyl chloride, Methylamine | wikipedia.org |

| Diazepam | Glycine ethyl ester, Methyl sulfate | researchgate.netechemi.com |

| Prazepam | Cyclopropanecarbonyl chloride, Lithium aluminum hydride | wikipedia.org |

| Lorazepam | Hydroxylamine, Chloroacetyl chloride, Methylamine | wikipedia.org |

Formation of Quinoline (B57606) and Quinazolinone Structures

The unique arrangement of the amino and carbonyl groups in this compound facilitates the construction of quinoline and quinazolinone ring systems, which are core structures in many pharmacologically active molecules.

Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a fundamental method for constructing the quinoline skeleton. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester. When this compound is used as the 2-aminoaryl ketone, it can react with various methylene-containing compounds to yield highly substituted 7-chloro-4-phenylquinolines.

The reaction mechanism typically initiates with the formation of a Schiff base between the amino group of the benzophenone (B1666685) and the carbonyl of the reaction partner, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. The regioselectivity of the cyclization depends on the nature of the methylene (B1212753) compound used.

Table 1: Examples of Friedländer Synthesis with this compound

| Reactant (α-Methylene Compound) | Catalyst/Conditions | Product |

| Ethyl acetoacetate | Acid (e.g., H₂SO₄) or Base (e.g., KOH), Heat | Ethyl 7-chloro-2-methyl-4-phenylquinoline-3-carboxylate |

| Acetylacetone | Acid (e.g., PTSA) or Base, Heat | 1-(7-Chloro-2-methyl-4-phenylquinolin-3-yl)ethan-1-one |

| Cyclohexanone | Base (e.g., KOH), Heat | 12-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine |

Quinazolinone Synthesis

This compound serves as a key starting material for building quinazolinone scaffolds. A common synthetic strategy begins with the acylation of the amino group, followed by cyclization. For instance, reaction with an acyl chloride can form an amide intermediate which, upon treatment with a nitrogen source like hydrazine (B178648) or an amine, can cyclize to form the quinazolinone ring.

A highly relevant pathway involves the initial conversion of a corresponding anthranilic acid (4-chloroanthranilic acid) into a 2-phenyl-1,3-benzoxazin-4-one. researchgate.net This intermediate readily reacts with nitrogen nucleophiles to yield the desired quinazolinone. For example, treatment of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate (B1144303) is a standard method to produce 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one. researchgate.netgsconlinepress.com This highlights a robust pathway to 7-chloro-2-phenylquinazolinone structures, for which this compound is a related precursor.

Table 2: Synthesis of Quinazolinone Precursors and Derivatives

| Starting Material | Reagents | Intermediate/Product |

| 4-Chloroanthranilic acid | 1. Benzoyl chloride, Pyridine | 7-Chloro-2-phenyl-3,1-benzoxazin-4-one researchgate.net |

| 7-Chloro-2-phenyl-3,1-benzoxazin-4-one | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one researchgate.netgsconlinepress.com |

| 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one | Aromatic aldehydes, Acetic acid | 3-(Substituted-benzylideneamino)-7-chloro-2-phenylquinazolin-4(3H)-ones researchgate.netresearchgate.net |

Other Fused Ring Systems

The reactivity of this compound extends beyond six-membered heterocycles, enabling the synthesis of larger and more complex fused systems, most notably benzodiazepines.

1,4-Benzodiazepines

The synthesis of 1,4-benzodiazepines from 2-aminobenzophenones is a cornerstone of medicinal chemistry. The process generally involves a two-step sequence: N-acylation followed by cyclization. This compound can be reacted with a haloacetyl chloride (e.g., chloroacetyl chloride) to form the corresponding 2-(haloacetamido)-benzophenone intermediate.

This intermediate is then cyclized by treatment with ammonia or a primary amine. The reaction proceeds via nucleophilic substitution of the halogen by the amine, followed by intramolecular condensation between the newly introduced amino group and the ketone's carbonyl carbon to form the seven-membered diazepine ring. This method is highly versatile and forms the basis for the synthesis of many benzodiazepine-based drugs. While many literature examples utilize the isomeric 2-amino-5-chlorobenzophenone, the reaction mechanism is directly applicable to the 4-chloro isomer to produce the corresponding 8-chloro-1,4-benzodiazepine derivatives.

Table 3: General Synthesis of 1,4-Benzodiazepine Derivatives

| Step | Reagents | Intermediate/Product |

| 1. Acylation | This compound, Chloroacetyl chloride, Base | 2-(2-Chloroacetamido)-4-chlorobenzophenone |

| 2. Cyclization | 2-(2-Chloroacetamido)-4-chlorobenzophenone, Ammonia (NH₃) | 8-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| 2a. Cyclization (N-Substituted) | 2-(2-Chloroacetamido)-4-chlorobenzophenone, Methylamine (CH₃NH₂) | 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

This foundational reactivity makes this compound a critical building block for creating diverse and complex heterocyclic architectures for scientific investigation.

Advanced Spectroscopic and Computational Analysis of 2 Amino 4 Chlorophenyl Phenyl Methanone

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The ¹H NMR spectrum of (2-Amino-4-chlorophenyl)(phenyl)methanone is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically 6.5-8.0 ppm) would be complex. The protons on the unsubstituted phenyl ring would likely appear as multiplets. The three protons on the substituted aminophenyl ring would present as distinct signals, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and benzoyl (-C=O) groups. A broad singlet for the two protons of the primary amine group (-NH₂) would also be expected, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals would be anticipated, one for each carbon atom, assuming no accidental overlap. A characteristic signal for the carbonyl carbon (C=O) would appear significantly downfield (typically in the 190-200 ppm range). The other twelve signals would correspond to the aromatic carbons of the two phenyl rings. The chemical shifts of the carbons in the substituted ring would be influenced by the positions of the amino and chloro substituents.

Expected NMR Data Summary

| Technique | Expected Features | Structural Information Provided |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (6.5-8.0 ppm) and a broad singlet for the amine protons. | Number of distinct proton environments, electronic environment of protons, and proton-proton coupling. |

| ¹³C NMR | A downfield signal for the carbonyl carbon (~190-200 ppm) and 12 signals for the aromatic carbons. | Total number of unique carbon atoms, identification of the carbonyl group, and electronic environment of carbons. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The primary amine (-NH₂) group would show two distinct stretching bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) group of the ketone would exhibit a strong, sharp absorption band around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Carbonyl (C=O) | C=O Stretch | 1630-1680 (strong) | Strong |

| Aromatic Ring | C-H Stretch | >3000 | Moderate |

| Aromatic Ring | C=C Stretch | 1400-1600 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (C₁₃H₁₀ClNO) would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Common fragmentation patterns would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique can confirm the molecular formula C₁₃H₁₀ClNO with high precision, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are associated with the benzoyl chromophore and the aromatic systems. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone (B1666685).

Solvatochromic studies , which involve measuring the UV-Vis spectra in a series of solvents with varying polarities, could provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

An X-ray crystallographic analysis of this compound would reveal the exact conformation of the molecule in the crystal lattice. Key structural parameters, such as the dihedral angle between the two phenyl rings, and the planarity of the benzophenone core, would be determined. Furthermore, this analysis would identify and characterize any intermolecular interactions, such as hydrogen bonds involving the amino group, which dictate the crystal packing arrangement.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry employs theoretical principles to calculate and predict the properties of molecules. Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to complement and interpret experimental data.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data.

Predict spectroscopic properties:

NMR: Calculate ¹H and ¹³C chemical shifts, which can aid in the assignment of experimental spectra.

Vibrational Frequencies: Compute the IR and Raman spectra, helping to assign the observed vibrational bands to specific atomic motions.

UV-Vis: Simulate the electronic absorption spectrum by calculating the energies of electronic transitions, which can be compared with experimental UV-Vis data.

Analyze electronic structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and bonding interactions within the molecule. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

By correlating these theoretical predictions with experimental results, a more profound and detailed understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of molecules. analis.com.my By employing functionals such as B3LYP with appropriate basis sets, it is possible to predict various molecular properties with a high degree of accuracy. analis.com.mynih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.orgacadpubl.eu

In computational studies of similar aromatic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the amino-substituted phenyl ring, while the LUMO may be distributed over the carbonyl group and the adjacent phenyl ring. This distribution suggests that the initial electrophilic attack is likely to occur at the amino-substituted ring, while nucleophilic attack would be directed towards the carbonyl carbon.

Below is a table of representative HOMO-LUMO energies and energy gaps for compounds with similar structural features, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile nih.gov | -6.354 | -2.712 | 3.642 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.orgacadpubl.eu | -5.2822 | -1.2715 | 4.0106 |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole researchgate.net | -6.89 | -1.54 | 5.35 |

This table presents data for structurally related compounds to provide a comparative context for the expected electronic properties of this compound.

Mulliken Atomic Charges and Electrostatic Potential Maps

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, offering insights into the distribution of electron density. These charges are valuable for understanding intermolecular interactions and predicting reactive sites. In molecules containing electronegative atoms like oxygen, nitrogen, and chlorine, these atoms are expected to carry negative Mulliken charges, indicating their potential to act as nucleophilic centers.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.net The different colors on the MEP surface correspond to varying electrostatic potentials, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, identifying them as potential sites for nucleophilic interaction.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which can then be correlated with experimental spectra. researchgate.net This correlation aids in the assignment of specific vibrational modes to the observed spectral bands.

For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the carbonyl group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. A comparison of the calculated and experimental vibrational frequencies allows for a detailed understanding of the molecule's structural and bonding characteristics.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could be employed to explore its conformational flexibility, solvation dynamics, and potential binding modes with a target protein, offering valuable information for drug design and materials science applications.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. uni-muenchen.detaylorandfrancis.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. acadpubl.eu

Computational Studies on Reactivity and Reaction Mechanisms

While specific computational studies focusing exclusively on the reactivity and reaction mechanisms of this compound are not extensively available in peer-reviewed literature, a comprehensive understanding of its chemical behavior can be extrapolated from computational analyses of structurally related compounds and the fundamental principles of electronic effects in aromatic systems. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure, reactivity, and potential reaction pathways of organic molecules.

The reactivity of this compound is primarily dictated by the interplay of the electronic properties of the benzophenone core and the influence of the amino (-NH₂) and chloro (-Cl) substituents on one of the phenyl rings. The amino group, positioned at the ortho position relative to the carbonyl, is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the chloro group at the para position is an electron-withdrawing group (EWG) through its inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect).

Computational studies on substituted benzophenones have established a clear correlation between the electronic nature of the substituents and the molecule's reactivity. The introduction of electron-donating or electron-withdrawing groups alters the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. globalresearchonline.net

Frontier Molecular Orbital (FMO) Analysis

To illustrate the general effects of such substituents on a benzene (B151609) ring, the following table presents typical HOMO and LUMO energy values for aniline (B41778) and chlorobenzene (B131634), calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.77 | -0.19 | 5.58 |

| Chlorobenzene | -6.58 | -0.54 | 6.04 |

This data is illustrative and compiled from typical computational chemistry outputs for these molecules to demonstrate electronic effects.

The higher HOMO energy of aniline reflects the electron-donating nature of the amino group, while the lower HOMO and LUMO energies of chlorobenzene are indicative of the electron-withdrawing nature of the chlorine atom. In this compound, a synergistic effect of these substituents is anticipated.

Molecular Electrostatic Potential (MEP) and Charge Distribution

Molecular electrostatic potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high electron density (negative potential, typically colored red or yellow) around the amino group and the carbonyl oxygen, indicating their nucleophilic character. Conversely, regions of lower electron density (positive potential, typically colored blue) would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl group, marking them as sites for nucleophilic attack.

Mulliken population analysis is another computational method used to calculate the partial atomic charges on each atom in a molecule. wikipedia.org This analysis for this compound would provide quantitative data on the electron distribution. It is expected that the nitrogen atom of the amino group and the oxygen atom of the carbonyl group would possess significant negative charges, while the carbonyl carbon would have a partial positive charge.

The following table provides an illustrative example of Mulliken atomic charges for key atoms in aniline and chlorobenzene, which helps in understanding the charge distribution effects of the substituents.

| Compound | Atom | Mulliken Charge (a.u.) |

|---|---|---|

| Aniline | Nitrogen (in NH₂) | -0.8 to -0.9 |

| Carbon (para to NH₂) | -0.2 to -0.3 | |

| Chlorobenzene | Chlorine | -0.1 to -0.2 |

| Carbon (attached to Cl) | +0.1 to +0.2 |

These values are generalized from computational studies of these molecules and serve to illustrate the expected charge distribution.

Reaction Mechanism Insights

Computational studies can also be employed to model potential reaction pathways and determine the activation energies of transition states, thereby predicting the most favorable reaction mechanisms. For this compound, theoretical investigations could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the amino group. For instance, in an electrophilic substitution reaction, computational models could predict whether substitution is more likely to occur on the phenyl ring bearing the amino and chloro groups or on the unsubstituted phenyl ring, and at which specific positions. The activating effect of the amino group would likely direct electrophiles to the ortho and para positions relative to it, although steric hindrance from the adjacent carbonyl group could influence this.

Applications and Advanced Materials Chemistry of 2 Amino 4 Chlorophenyl Phenyl Methanone

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the amino and chloro substituents on one phenyl ring, alongside the benzoyl group, renders (2-Amino-4-chlorophenyl)(phenyl)methanone a highly valuable intermediate in multi-step organic syntheses. The amino group can be readily transformed into various functional groups, enabling the elaboration of the molecular scaffold. For instance, it can undergo diazotization followed by substitution to introduce a range of functionalities. Furthermore, the ketone moiety can participate in reactions such as reductions, additions, and condensations.

This compound is particularly instrumental in the synthesis of heterocyclic systems. The presence of the ortho-amino group to the benzoyl moiety facilitates intramolecular cyclization reactions, leading to the formation of diverse heterocyclic rings that form the core of many pharmaceutically important molecules. The reactivity of this intermediate allows for the systematic and controlled construction of complex target molecules, making it an indispensable tool for synthetic chemists.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The significance of this compound is profoundly highlighted by its role as a precursor to a multitude of biologically active compounds and pharmaceutical intermediates. Its structural framework is a common feature in a variety of therapeutic agents, underscoring its importance in drug discovery and development.

A paramount application of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound serves as a key starting material for the construction of the diazepine (B8756704) ring system. For example, in the synthesis of diazepam, this compound can be acylated with an amino acid derivative, followed by cyclization to form the seven-membered benzodiazepine (B76468) ring. stackexchange.comechemi.com The lone pair on the amide nitrogen atom in the resulting structure is delocalized into the carbonyl and aromatic rings, a feature crucial for its pharmacological activity. stackexchange.comechemi.com

The following table outlines some benzodiazepines synthesized from this compound and their primary therapeutic uses.

| Benzodiazepine | Therapeutic Use |

| Diazepam | Anxiolytic, Anticonvulsant, Muscle Relaxant |

| Nordiazepam | Anxiolytic, Metabolite of Diazepam |

Derivatives of this compound have been explored for their potential as antineoplastic and antiproliferative agents. The aminobenzophenone scaffold can be modified to synthesize compounds that exhibit cytotoxicity against various cancer cell lines. Research in this area focuses on creating novel molecules that can interfere with the growth and proliferation of cancer cells. For instance, novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The structural versatility of the starting aminobenzophenone allows for the introduction of different pharmacophores to enhance anticancer efficacy and selectivity. nih.gov

The development of new antimicrobial and antifungal agents is a critical area of research, and this compound serves as a valuable scaffold in this endeavor. Various derivatives synthesized from this precursor have demonstrated promising activity against a range of microbial and fungal pathogens. For example, novel nicotinonitrile derivatives have been synthesized and have shown moderate to good antibacterial and antifungal activities. researchgate.net Additionally, new thiazole (B1198619) derivatives have exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net

The following table summarizes some classes of compounds derived from aminobenzophenones and their observed antimicrobial and antifungal activities.

| Compound Class | Antimicrobial Activity | Antifungal Activity |

| Nicotinonitrile Derivatives | Moderate to good against Gram-positive and Gram-negative bacteria | Moderate to good |

| Thiazole Derivatives | Moderate against S. aureus and B. subtilis | Distinguished against C. albicans and C. glabrata |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Not specified | Good against C. albicans and A. niger |

This compound and its derivatives have been investigated for the development of novel anti-inflammatory and analgesic agents. The core structure can be functionalized to produce compounds that modulate inflammatory pathways or act on pain receptors. For instance, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates have been prepared and screened for their analgesic and anti-inflammatory properties. nih.gov Furthermore, N-(substituted phenyl)-2-hydroxynicotinanilides synthesized from related structures have shown potent anti-inflammatory activity. researchgate.net

Beyond benzodiazepines, this compound is a precursor for other neuroactive compounds. Its derivatives have been explored as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), which is implicated in various neurological disorders. nih.govacs.org The development of such antagonists is a promising therapeutic strategy for conditions like epilepsy and neurodegenerative diseases. nih.govacs.org The ability to synthesize a variety of structurally diverse molecules from this starting material facilitates the exploration of their interactions with different neurological targets.

Applications in Dye Manufacturing and Pigment Chemistry

This compound is a key building block in the synthesis of heterocyclic compounds, which are foundational structures in many classes of dyes and pigments. While not typically used as a colorant itself, its role as a precursor is critical for creating complex chromophoric systems.

The primary application of this compound in this field is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. organic-chemistry.orgorganic-chemistry.org The reaction of 2-aminobenzophenones with various reagents can lead to the formation of these fused heterocyclic systems. For instance, a facile and efficient method for the synthesis of 2-phenylquinazolines involves the reaction of 2-aminobenzophenones with benzylamines, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN)-TBHP in acetonitrile, resulting in good to excellent yields. organic-chemistry.org These quinazoline structures can then be further modified and functionalized to produce dyes with specific colors and properties. The resulting molecules are often characterized by their thermal stability and unique photophysical properties, making them suitable for various applications.

Below is a table summarizing methods for the synthesis of quinazoline derivatives from 2-amino aryl ketones, illustrating the utility of the core structure of this compound.

| Catalyst/Mediator | Reactants | Product Type | Yield | Reference |

| Ceric Ammonium Nitrate (CAN)-TBHP | 2-Aminobenzophenones and Benzylamines | 2-Phenylquinazolines | Good to Excellent | organic-chemistry.org |

| Hydrochloric Acid | 2-Amino Aryl Ketones and N-Benzyl Cyanamides | 2-Aminoquinazoline Derivatives | High | mdpi.com |

| Metal-free, Peroxide-free | 2-Aminophenyl Ketones and Amines | Quinazoline Products | Not specified | organic-chemistry.org |

| Commercially available Ru3(CO)12/Xantphos/t-BuOK | 2-Aminobenzophenones and Benzylamines | 2-Arylquinazolines | Not specified | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Utilization in Advanced Materials Development

The functional groups present in this compound, namely the amino and keto groups, along with the phenyl rings, provide opportunities for its incorporation into various advanced materials. These features can impart desirable properties such as thermal stability, conductivity, and coordination capabilities.

The aromatic structure and reactive amine group of this compound make it a candidate for incorporation into high-performance polymers and coatings. While direct polymerization of this specific molecule is not widely reported, related structures containing the aminobenzophenone moiety are used to synthesize polymers with enhanced thermal properties.

The table below presents the thermal decomposition data for polymers containing a related structural unit, N-[4-N′-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide (B117702) (N-CPACPMI).

| Polymer | Initial Decomposition Temperature (°C) | Analysis Method |

| Poly(N-CPACPMI) | 299 | Thermogravimetric Analysis (TGA) |

| Copolymer (N-CPACPMI-co-MMA) | 255 | Thermogravimetric Analysis (TGA) |

This table is interactive. Users can sort the data by clicking on the column headers.

The presence of both an amino group (-NH2) and a carbonyl group (C=O) in this compound allows it to act as a potential bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This capability is often enhanced by converting the amine to a Schiff base, which creates a more complex and stable ligand system.

Research on the isomeric compound, (2-amino-5-chlorophenyl)phenyl methanone (B1245722), has demonstrated its ability to form Schiff bases that subsequently coordinate with a variety of metal ions. nih.gov A Schiff base derived from this isomer, 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone, was found to behave as a neutral bidentate N, O donor. It forms complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III) ions in a 1:2 metal-to-ligand stoichiometry. nih.gov These complexes exhibit defined coordination geometries and have been characterized using various spectroscopic and analytical techniques. The ability to form stable metal complexes opens up possibilities for applications in catalysis, sensing, and materials science. mdpi.comresearchgate.net

The following table summarizes the metal complexes formed with the Schiff base of the related compound, (2-amino-5-chlorophenyl)phenyl methanone.

| Metal Ion | Stoichiometry (Metal:Ligand) | Ligand Donor Atoms |

| Mn(II) | 1:2 | N, O |

| Co(II) | 1:2 | N, O |

| Ni(II) | 1:2 | N, O |

| Cu(II) | 1:2 | N, O |

| Zn(II) | 1:2 | N, O |

| Fe(III) | 1:2 | N, O |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Chlorophenyl Phenyl Methanone

Development of Novel Asymmetric Synthesis Strategies

The core structure of (2-Amino-4-chlorophenyl)(phenyl)methanone is achiral. However, its strategic derivatization to introduce chirality is a paramount objective for developing enantiomerically pure therapeutic agents. Future research should focus on creating chiral centers on the benzophenone (B1666685) framework or on substituents introduced to it.

A promising avenue involves the asymmetric synthesis of derivatives using chiral auxiliaries. For instance, methodologies employing recyclable chiral auxiliaries, such as those used to form Ni(II) complexes with Schiff bases of glycine (B1666218), could be adapted. mdpi.comnih.gov This approach allows for the stereocontrolled alkylation or other modifications of a glycine moiety attached to the benzophenone scaffold, followed by cleavage to yield chiral, non-racemic amino acid derivatives. mdpi.comnih.gov

Another key direction is catalyst-controlled asymmetric synthesis. Research into chiral catalysts, potentially based on transition metals like vanadium, could enable the enantioselective cross-coupling of prochiral olefins to the benzophenone core, as has been demonstrated for related heterocyclic systems like quinazolinones. nih.gov The development of such methods would bypass the need for stoichiometric chiral auxiliaries, offering a more atom-economical route to chiral derivatives.

Table 1: Potential Asymmetric Synthesis Approaches

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chiral Auxiliary | Attachment of a recyclable chiral auxiliary (e.g., derived from an amino acid) to the amino group, followed by diastereoselective derivatization and cleavage. | Synthesis of enantiopure α-substituted derivatives. |

| Asymmetric Catalysis | Use of a chiral transition-metal catalyst (e.g., Rh, Ir, Pd) to control the stereoselective addition of functional groups to the aromatic rings or ketone moiety. | Direct formation of chiral products with high enantiomeric excess. |

Investigation of Advanced Catalytic Systems for Derivatization

Modern transition-metal catalysis offers a powerful toolkit for the precise and efficient derivatization of the this compound scaffold. Future work should systematically explore these advanced catalytic systems to generate diverse libraries of novel compounds.

Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant. nih.govmdpi.com For example, Buchwald-Hartwig amination could be employed to introduce diverse aryl or alkylamino groups at the C2-position, while Sonogashira coupling could be used to install alkynyl moieties, creating precursors for more complex heterocyclic systems. nih.gov Furthermore, regioselective C–H activation and functionalization on either of the phenyl rings would provide a direct route to derivatives that are otherwise difficult to access, avoiding multi-step sequences involving pre-functionalized starting materials. nih.gov

The development of catalysts for novel transformations is another important frontier. This could include exploring catalysts for carboxylation, borylation, or trifluoromethylation, thereby introducing valuable functional groups that can significantly alter the electronic and pharmacological properties of the resulting molecules.

Exploration of Photophysical Properties and Optoelectronic Applications

The aminobenzophenone core is structurally related to compounds known for interesting photophysical properties, suggesting that this compound derivatives could find applications in materials science and bioimaging. A systematic investigation into the photophysical properties of this scaffold is a largely unexplored and promising research avenue.